Osimertinib Mesylate is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). [, , ] It is classified as an antineoplastic agent and is widely studied for its potential in treating non-small cell lung cancer (NSCLC), particularly cases with EGFR mutations, including the T790M resistance mutation. [, , , ]
Synthesis Analysis
Liposomal Dry Powder Inhaler (LDPI): This formulation aims to improve drug delivery to the lungs. []
Chitosan-functionalized PCL Nanoparticles: This approach utilizes biodegradable nanoparticles for targeted drug delivery to lung cancer cells. []
Molecular Structure Analysis
Acidic Hydrolysis: Results in the formation of four novel degradation products (DPs): Hydroxy Osimertinib Mesylate Impurity (DP-1), Des-acryl Osimertinib Mesylate impurity (DP-2), Chloro Osimertinib Mesylate impurity (DP-3), and Osimertinib Mesylate dimer impurity (DP-4). []
Alkaline Conditions: Leads to significant degradation, including an unusual reaction forming DP2 and the formation of an N-oxide product identified through the Meisenheimer rearrangement reaction. []
Oxidative Conditions: Causes significant degradation, with some degradation products identified as potential mutagens by in silico tools DEREK and Sarah. []
Osimertinib Mesylate exerts its anticancer activity through the irreversible inhibition of mutated EGFR, including the T790M mutation. [] It binds to the ATP-binding site of EGFR, preventing the activation of downstream signaling pathways involved in cell proliferation and survival. []
Physical and Chemical Properties Analysis
Solubility: Osimertinib Mesylate exhibits low solubility in water (approximately 924 ± 6.06 µg/ml). []
pH-Dependent Solubility: It shows enhanced solubility in acidic environments, with the highest solubility observed in simulated gastric fluid (pH 1.2). []
Applications
Targeted Therapy for NSCLC: Osimertinib Mesylate is extensively studied for treating EGFR-mutated NSCLC, demonstrating efficacy against tumors with the T790M resistance mutation. [, , ]
Overcoming TKI Resistance: It has shown promise in overcoming acquired resistance to first- and second-generation EGFR-TKIs. [, ]
Investigating Cancer Cell Mechanics: Atomic force microscopy studies utilize Osimertinib Mesylate to investigate the mechanical effects of targeted drug treatment on cancer cells. []
Future Directions
Optimizing Drug Delivery: Research on improved drug delivery systems, such as LDPI and nanoparticles, is crucial to enhance drug efficacy and minimize off-target effects. [, ]
Combatting Acquired Resistance: Understanding the mechanisms of acquired resistance to Osimertinib Mesylate and developing strategies to overcome them remains critical. []
Exploring Combination Therapies: Investigating Osimertinib Mesylate in combination with other anticancer agents to enhance treatment efficacy and potentially delay resistance development. []
Compound Description: Gefitinib is a first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used in treating non-small cell lung cancer (NSCLC) [, ].
Erlotinib
Compound Description: Erlotinib is another first-generation EGFR-TKI used in treating EGFR-mutant NSCLC [].
Relevance: Similar to Gefitinib, Erlotinib shares the target of EGFR-mutant NSCLC with Osimertinib mesylate. Osimertinib mesylate is considered a more advanced treatment option due to its effectiveness against T790M-mediated resistance, which often develops in patients treated with first-generation EGFR-TKIs like Erlotinib [].
Afatinib
Compound Description: Afatinib is a second-generation EGFR-TKI utilized in treating EGFR-mutant NSCLC, particularly after resistance to first-generation therapies develops [, ].
Bergenin
Compound Description: Bergenin is a natural compound with reported biological activities, including anti-inflammatory and antioxidant properties [].
Relevance: While not structurally similar to Osimertinib mesylate, Bergenin is investigated for its potential to enhance the efficacy of Osimertinib mesylate in treating NSCLC. Research suggests that Bergenin may improve the binding affinity of Osimertinib mesylate to NSCLC cells [].
Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate [].
Relevance: This compound's presence as a potential impurity highlights the importance of quality control in Osimertinib mesylate manufacturing. Its genotoxic potential necessitates careful monitoring and control during drug production [].
Hydroxy Osimertinib Impurity (DP-1)
Compound Description: This compound is a degradation product of Osimertinib mesylate, formed under acidic conditions. It is characterized by the addition of a hydroxyl group to the Osimertinib mesylate structure [].
Relevance: DP-1, as a degradation product, provides insights into the stability profile of Osimertinib mesylate. Its formation under acidic conditions suggests potential degradation pathways and the importance of appropriate storage conditions for the drug [].
Des-acryl Osimertinib Impurity (DP-2)
Compound Description: This compound is another degradation product of Osimertinib mesylate formed under acidic hydrolysis. It is formed by the loss of an acrylamide group from the parent molecule [].
Relevance: DP-2 is significant due to its identification as a potential genotoxic substance. Understanding its formation and potential presence in drug products is crucial for ensuring patient safety. This finding underscores the need for robust analytical methods to monitor and control this impurity during manufacturing [].
Chloro Osimertinib Impurity (DP-3)
Compound Description: This degradation product of Osimertinib mesylate is also formed via acid hydrolysis and involves the substitution of a chlorine atom into the parent structure [].
Relevance: Similar to DP-2, DP-3 raises concerns due to its potential genotoxicity. Its identification as a potential genotoxic impurity emphasizes the importance of stringent quality control measures during Osimertinib mesylate production [].
Osimertinib Dimer Impurity (DP-4)
Compound Description: This degradation product involves the dimerization of two Osimertinib mesylate molecules and is formed under acidic conditions [].
Relevance: While not showing new structural alerts compared to Osimertinib mesylate, DP-4 provides further insight into the degradation pathways of the drug under acidic conditions. This information is crucial for understanding stability profiles and developing appropriate storage and handling procedures for Osimertinib mesylate [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AZD9291 is an irreversible inhibitor of epidermal growth factor receptor (EGFR) sensitizing and T790M resistance mutations (IC50s = 15-17 nM) while sparing the wild-type form of the receptor (IC50 = 480 nM). AZD9291 binds the related IGF1R and hERG receptors with significantly reduced potency (IC50s = 2.9 and 16.2 μM, respectively). AZD 9291 has been shown to inhibit tumor growth in a xenograft mouse model at oral doses of 5-10 mg/kg and has been tested clinically in patients with advanced EGFR mutant non-small-cell lung cancer.
Ivacaftor benzenesulfonate (VX-770) is a potentiator of CFTR targeting G551D-CFTR and F508del-CFTR with EC50 of 100 nM and 25 nM, respectively.IC50 Value: 25 nM (F508del-CFTR);100 nM (G551D-CFTR) [1]Target: F508del-CFTR/G551D-CFTRin vitro: In recombinant cells VX-770 increased CFTR channel open probability (P(o)) in both the F508del processing mutation and the G551D gating mutation. VX-770 also increased Cl(-) secretion in cultured human CF bronchial epithelia (HBE) carrying the G551D gating mutation on one allele and the F508del processing mutation on the other allele by approximately 10-fold, to approximately 50% of that observed in HBE isolated from individuals without CF [1].in vivo: At day 28, in the group of subjects who received 150 mg of VX-770, the median change in the nasal potential difference (in response to the administration of a chloride-free isoproterenol solution) from baseline was -3.5 mV (range, -8.3 to 0.5; P=0.02 for the within-subject comparison, P=0.13 vs. placebo), and the median change in the level of sweat chloride was -59.5 mmol per liter (range, -66.0 to -19.0; P=0.008 within-subject, P=0.02 vs. placebo) [2].Toxicity: Six severe adverse events occurred in two subjects (diffuse macular rash in one subject and five incidents of elevated blood and urine glucose levels in one subject with diabetes). All severe adverse events resolved without the discontinuation of VX-770 [2].Clinical trial: Roll-Over Study of Ivacaftor in Cystic Fibrosis Pediatric Subjects With a CFTR Gating Mutation. Phase 3
Ivacaftor hydrate (VX-770) is a potentiator of CFTR targeting G551D-CFTR and F508del-CFTR with EC50 of 100 nM and 25 nM, respectively.IC50 Value: 25 nM (F508del-CFTR);100 nM (G551D-CFTR) [1]Target: F508del-CFTR/G551D-CFTRin vitro: In recombinant cells VX-770 increased CFTR channel open probability (P(o)) in both the F508del processing mutation and the G551D gating mutation. VX-770 also increased Cl(-) secretion in cultured human CF bronchial epithelia (HBE) carrying the G551D gating mutation on one allele and the F508del processing mutation on the other allele by approximately 10-fold, to approximately 50% of that observed in HBE isolated from individuals without CF [1].in vivo: At day 28, in the group of subjects who received 150 mg of VX-770, the median change in the nasal potential difference (in response to the administration of a chloride-free isoproterenol solution) from baseline was -3.5 mV (range, -8.3 to 0.5; P=0.02 for the within-subject comparison, P=0.13 vs. placebo), and the median change in the level of sweat chloride was -59.5 mmol per liter (range, -66.0 to -19.0; P=0.008 within-subject, P=0.02 vs. placebo) [2].Toxicity: Six severe adverse events occurred in two subjects (diffuse macular rash in one subject and five incidents of elevated blood and urine glucose levels in one subject with diabetes). All severe adverse events resolved without the discontinuation of VX-770 [2].Clinical trial: Roll-Over Study of Ivacaftor in Cystic Fibrosis Pediatric Subjects With a CFTR Gating Mutation. Phase 3
Mirogabalin is a calcium channel blocker with analgesic effects. It binds to the α2δ-1 and α2δ-2 subunits of voltage-dependent Ca2+ channels. Mirogabalin has potent and sustained analgesic effects (ED50 = 2.5 mg/kg) in rats with diabetes induced by streptozotocin (STZ;). Mirogabalin does not inhibit activities associated with CNS adverse effects of analgesics, such as rotarod performance (ID50 = 9.4 mg/kg) or locomotor activity (ID50 = 43.9 mg/kg), at its effective dose. Formulations containing mirogabalin are in clinical trials for diabetic peripheral neuropathic pain. Mirogabalin (DS-5565) is a novel, preferentially selective α2δ-1 ligand characterized by high potency and selectivity to the α2δ-1 subunit of voltage-sensitive calcium-channel complexes in the CNS. Target: α2δ-1InVitro: Mirogabalin (DS-5565) is a novel, preferentially selective α2δ-1 ligand characterized by high potency and selectivity to the α2δ-1 subunit of voltage-sensitive calcium-channel complexes in the central nervous system (CNS). In vitro experiments using membrane preparations from human and rat α2δ subunit-expressed cells show that Mirogabalin had a slower dissociation rate from α2δ-1 than α2δ-2, in particular, α2δ-1 compared with Pregabalin. Additionally, Mirogabalin shows potent, sustained analgesic effects in streptozotocin-induced diabetic rats with induces pain, and the superior analgesic effects and wider CNS safety margin relative to Pregabalin are attributed to its selectivity for and slow dissociation from α2δ-1 compared with Pregabalin. Mirogabalin (DS-5565) is an α2δ-1 ligand being developed for pain associated with diabetic peripheral neuropathy, fibromyalgia, and postherpetic neuralgia. Mirogabalin targets α2δ-1, an auxiliary protein associated with voltage-sensitive calcium channel complexes in the central nervous system. This binding reduces calcium influx at nerve terminals, therefore reducing the release of several pain neurotransmitters. The ED50 (on the transformed scale) for Mirogabalin is estimated to be 20.5 mg with a 90% confidence interval (CI) of 10.1-41.7 mg. InVivo: Additionally, Mirogabalin shows potent, sustained analgesic effects in streptozotocin-induced diabetic rats with induced pain, and the superior analgesic effects and wider central nervous system (CNS) safety margin relative to Pregabalin are attributed to its selectivity for and slow dissociation from α2δ-1 compared with Pregabalin.
Aldicarb appears as white crystals with a slightly sulfurous odor. Commercial formulations are granular Used as an insecticide, acaricide, and nematocide. (EPA, 1998) Aldicarb is the oxime carbamate resulting from the addition of 2-methyl-2-(methylsulfanyl)propanaldoxime to methyl isocyanate. A member of the class of oxime carbamate insecticides, aldicarb is a mixture of E and Z isomers; it is not known which isomer is more active. It has a role as a carbamate insecticide, an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an acaricide and a nematicide. It derives from a 2-methyl-2-(methylsulfanyl)propanal oxime and a methyl isocyanate. Carbamate derivative used as an insecticide, acaricide, and nematocide.
ITI-214 (free base) is a picomolar PDE1 inhibitor with excellent selectivity against other PDE family members and against a panel of enzymes, receptors, transporters, and ion channels, exhibits potent PDE1 inhibitory activity (Ki = 58 pM).IC50 value: 58 pM (Ki)Target: PDE1in vitro: ITI-214 exhibits picomolar inhibitory potency for PDE1, demonstrates excellent selectivity against all other PDE families. ITI214 exhibits excellent selectivity over other PDE familymembers. For instance, the Ki values of ITI214 against recombinant full-length human PDE1A, PDE1B, and PDE1C are 33 pM, 380 pM, and 35 pM, respectively. ITI214 is profiled in a panel of enzymes, receptors, transporters, and ion channels from Caliper at 10 μM, which is over 170000 times higher than its Ki for PDE1, and demonstrates good selectivity. [1]in vivo: ITI214 possesses a good overall profile with balanced physicochemical properties, excellent potency and selectivity, and good pharmacokinetics. ITI214 is found to significantly enhance memory performance in the test with a minimum effective dose of 3 mg/kg. [1]
BTZ043 is an antibiotic with antimycobacterial activity. It targets mycobacterial cell wall synthesis by inhibiting DprE1, which, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl ribose to decaprenylphosphoryl arabinose. BTZ043 is active against various Mycobacterium species in vitro, including M. smegmatis, M. bovis, and M. tuberculosis (MICs = 4, 2, and 1 ng/ml, respectively), as well as the actinobacterium N. brasiliensis (MIC50 = 0.125 μg/ml). It is also active against M. tuberculosis in RAW 264.7 murine macrophages (MIC = <10 ng/ml). BTZ043 (37.5 or 300 mg/kg for four weeks) reduces the number of viable M. tuberculosis cells in lung and spleen in a mouse model of chronic tuberculosis infection. BTZ043 is a inhibitor of decaprenyl-phosphoribose-epimerase (DprE1), It can display nanomolar bactericidal activity against Mycobacterium tuberculosis in vitro. in vitro: The inhibition of BTZ-resistant DprE1 followed the trend observed in the MIC measurements, with the C387G mutant being more resistant to inhibition by PyrBTZ01, PyrBTZ02, and BTZ043 (7- to 9-fold increases in IC50) than the C387S mutant (2.5- to 4-fold increases in IC50). in vivo: BTZ-043 were administered at 100 mg/kg twice daily by gavage, and sulfamethoxazole/trimethoprim (SXT), at 100 mg/kg sulfamethoxazole, was used as a positive control.
Clemizole is an antihistamine that antagonizes the histamine 1 receptor at high nanomolar concentrations. It less potently blocks transient receptor potential canonical channel 5 (TRPC5; IC50 = 1.0-1.3 µM), with at least 6-fold selectivity for TRPC5 over other TRP channels. Clemizole also has hepatitis C antiviral action through inhibition of NS4B function, showing synergy with boceprevir, and it inhibits seizures in a zebrafish model of Dravet Syndrome. Clemizole Hcl is a H1 histamine receptor antagonist. Recently, researchers have identified that clemizole hydrochloride can inhibit NS4B/'s RNA binding and hepatitis C virus (HCV) replication. IC50 Value: 8mM (NS4B) Target: H1 receptor; Anti-HCVin vitro: Although significant, clemizole/'s antiviral effect is moderate (50% effective concentration of 8 microM against an HCV genotype 2a clone). Combinations of clemizole with either interferon, ribavirin, or the nucleoside (NM283) and nonnucleoside (HCV796) HCV polymerase inhibitors were additive. The differences in the rodent and human pathways for clemizole metabolism were of importance, because the predominant human metabolite was found to have synergistic anti-HCV activity. in vivo: Clemizole and reserpine treatment did not produce any modification of the dose-response curve to histamine. Clinical trial: Safety and Tolerability Study of Clemizole Hydrochloride to Treat Hepatitis C in Subjects Who Are Treatment-Naive (CLEAN-1). NCT00945880. Phase 1